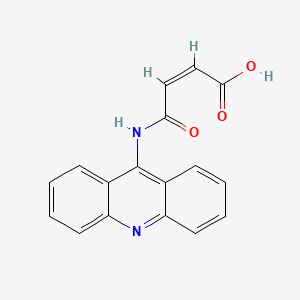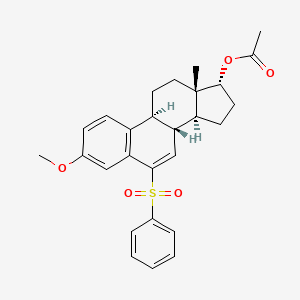
N-(9-Acridinyl)maleamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Acridinyl)maleamic Acid is a maleimide type fluorescent thiol reagent . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence . It is used for the fluorometrical analysis of cysteine and glutathione .
Synthesis Analysis
N-(9-Acridinyl)maleamic Acid (NAM) was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . The synthesis of NAM and its coupling products with thiol compounds are presented in the paper .Molecular Structure Analysis
The molecular weight of N-(9-Acridinyl)maleamic Acid is 292.29 and its molecular formula is C17H12N2O3 . The UV spectra of NAM overlapped, with the absorption maximum at 362 nm .Chemical Reactions Analysis
N-(9-Acridinyl)maleamic Acid reacts with thiol groups under mild conditions . It has been reported that it shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .Physical And Chemical Properties Analysis
N-(9-Acridinyl)maleamic Acid has a molecular weight of 292.29 and a molecular formula of C17H12N2O3 . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .Applications De Recherche Scientifique
Fluorometric Analysis of Thiol Compounds
NAM is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . It has been reported to be a fluorescent thiol reagent that does not exhibit substantial fluorescence on its own. However, when it reacts with thiol compounds, it produces strong blue fluorescence . This property makes NAM particularly useful for the fluorometric analysis of thiol-containing compounds such as cysteine and glutathione, which are important in various biochemical processes including detoxification and enzyme function .
Protein Modification
The reactivity of NAM with thiol groups under mild conditions has been utilized for the modification of proteins . This application is significant in the field of biochemistry and molecular biology, where the selective labeling and tracking of proteins are essential for understanding their function and interaction within the cellular environment.
Development of Fluorescent Probes
Due to its ability to form fluorescent coupling products with thiol compounds, NAM can be used in the development of fluorescent probes . These probes can be instrumental in imaging and diagnostic techniques, allowing researchers to visualize biological processes in real-time.
Analytical Chemistry Applications
NAM’s strong fluorescence upon reacting with thiols can be harnessed in analytical chemistry for the detection and quantification of thiol-containing analytes . This can be applied in various assays and diagnostic tests where precise measurement of these compounds is crucial.
Synthesis of Maleimide Derivatives
NAM serves as a precursor in the synthesis of various maleimide derivatives . These derivatives have a wide range of applications, including the design of novel pharmaceuticals, polymers, and materials with specific properties such as enhanced durability or biocompatibility.
Chemical Sensing
The fluorescent properties of NAM derivatives can be employed in chemical sensing technologies . Sensors based on these derivatives can detect the presence of specific molecules, such as pollutants or toxins, making them valuable tools in environmental monitoring and public health.
Research on Cellular Redox States
NAM and its derivatives can be used to study cellular redox states . The redox state is a reflection of the balance between oxidants and reductants in a cell, which is pivotal for maintaining cellular homeostasis and signaling. NAM’s reactivity with thiols makes it suitable for probing the redox dynamics in cells.
Drug Discovery and Development
The unique reactivity of NAM with thiol groups can be exploited in drug discovery and development processes . It can be used to identify potential drug candidates that interact with thiol-containing enzymes or receptors, which are often targets in therapeutic interventions for various diseases.
Mécanisme D'action
Target of Action
N-(9-Acridinyl)maleamic Acid (NAM) is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds . Thiol compounds, such as cysteine and glutathione, play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular defense mechanisms .
Mode of Action
NAM interacts with its targets (thiol compounds) through a process known as coupling . This interaction results in the formation of addition compounds . The coupling process is facilitated by the maleimide group in NAM, which reacts rapidly and specifically with thiol groups under mild conditions .
Biochemical Pathways
The interaction of NAM with thiol compounds affects the biochemical pathways involving these compounds. For instance, the coupling of NAM with cysteine or glutathione can influence the metabolic pathways of these compounds, potentially affecting processes such as protein synthesis and cellular defense mechanisms .
Result of Action
The coupling of NAM with thiol compounds results in the formation of addition compounds that exhibit strong blue fluorescence . This fluorescence can be used for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .
Propriétés
IUPAC Name |
(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTLMOSJUHKZ-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Acridinyl)maleamic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)




![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)
